Selenium hexafluoride

dielectric strength gaseous insulation breakdown voltage

Selenium hexafluoride (SeF₆) is an inorganic chalcogen hexafluoride belonging to the Group 16 hexafluoride series (SF₆, SeF₆, TeF₆). It is a nonflammable, colourless, hypervalent gas with octahedral molecular geometry (Se–F bond length 168.8 pm) and a molecular weight of 192.95 g/mol.

Molecular Formula SeF6
F6Se
Molecular Weight 192.96 g/mol
CAS No. 7783-79-1
Cat. No. B1219787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSelenium hexafluoride
CAS7783-79-1
Molecular FormulaSeF6
F6Se
Molecular Weight192.96 g/mol
Structural Identifiers
SMILESF[Se](F)(F)(F)(F)F
InChIInChI=1S/F6Se/c1-7(2,3,4,5)6
InChIKeyLMDVZDMBPZVAIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble (NIOSH, 2016)
Insoluble in water
Solubility in water: slow reaction
Insoluble

Selenium Hexafluoride (SeF₆, CAS 7783-79-1): High-Dielectric-Strength Gaseous Insulator and Specialty Semiconductor Etchant — A Comparative Procurement Evidence Guide


Selenium hexafluoride (SeF₆) is an inorganic chalcogen hexafluoride belonging to the Group 16 hexafluoride series (SF₆, SeF₆, TeF₆). It is a nonflammable, colourless, hypervalent gas with octahedral molecular geometry (Se–F bond length 168.8 pm) and a molecular weight of 192.95 g/mol [1]. SeF₆ is distinguished from its widely used industrial analog sulfur hexafluoride (SF₆) by its significantly higher dielectric strength and markedly different electron-attachment kinetics, while being substantially more toxic and more susceptible to hydrolysis [2]. Although originally described as having no commercial applications, SeF₆ has found niche use as a gaseous electric insulator in arc-light electrodes, electric rectifiers, and certain semiconductor processes, and is the subject of recent patent filings for selective etch applications in advanced semiconductor manufacturing [3].

Why SF₆ Cannot Simply Substitute for SeF₆ in High-Dielectric-Strength and Specialty Etch Applications: Key Differentiators Demanding Compound-Specific Procurement


Despite their superficial structural similarity as Group 16 octahedral hexafluorides, SeF₆ and SF₆ exhibit profoundly divergent performance characteristics that preclude generic interchange in applications where dielectric strength, electron-attachment behaviour, or selective chemical reactivity are critical design parameters. The approximately 1.86× dielectric strength advantage of SeF₆ over SF₆ is material to high-voltage insulation margins [1]; conversely, the ~300-fold lower electron-attachment rate of SeF₆ relative to SF₆ dictates fundamentally different arc-quenching and plasma behaviour [2]. The intermediate hydrolysis reactivity of SeF₆ (TeF₆ > SeF₆ > SF₆) and its extreme inhalation toxicity (TLV 0.05 ppm vs. 1000 ppm for SF₆) impose distinct handling, containment, and monitoring requirements that directly affect total cost of ownership and facility engineering [3]. These quantitative, application-critical differences render compound-specific qualification and procurement mandatory rather than optional.

SeF₆ Quantitative Differentiation Evidence: Head-to-Head Comparative Data vs. SF₆, TeF₆, and Baseline References


Dielectric Strength: SeF₆ Delivers ~1.86× the Dielectric Strength of SF₆ in Controlled-Gap Breakdown Measurements

SeF₆ exhibits a dielectric strength nearly twice that of SF₆. Hokhberg and Sandberg, as reported by Rudge and Banks (1953), measured the relative dielectric strengths of SeF₆, SF₆, and air using Rogovsky electrodes of 32 mm diameter spaced at 2.8 mm, with data extrapolated to 1 cm gap at 1 atmosphere pressure [1]. The reported ratio is 4.63 (SeF₆) : 2.49 (SF₆) : 1 (air). Independent confirmatory measurements by Rudge and Banks using brass sphere electrodes yielded extrapolated relative strengths of SeF₆:air ≤ 2.9:1 and SF₆:air ≤ 2.4:1, consistent with the superior performance of SeF₆ [1].

dielectric strength gaseous insulation breakdown voltage

Electron Attachment Kinetics: SF₆ Captures Electrons ~300× Faster than SeF₆ — A Critical Differentiator for Arc-Quenching vs. Insulation-Only Applications

Using an electron-swarm mass spectrometric technique in atmospheric-pressure nitrogen buffer gas at 300 K, Jarvis, Kennedy, and Mayhew (2001) determined density-normalised electron attachment coefficients and thermal electron attachment rate constants across the E/N range (0.4–17) × 10⁻¹⁸ V cm² [1]. The rate constant ratio kₐ(SF₆):kₐ(SeF₆):kₐ(TeF₆) ≈ 3000:10:1 was found not to vary with E/N. The estimated thermal (300 K) electron attachment rate constants are kₜₕ(SF₆) = (2.5 ± 0.3) × 10⁻⁷ cm³ s⁻¹, kₜₕ(SeF₆) = (8.0 ± 1.2) × 10⁻¹⁰ cm³ s⁻¹, and kₜₕ(TeF₆) = (8.2 ± 1.1) × 10⁻¹¹ cm³ s⁻¹ [1]. Additionally, SeF₆ exhibits a distinct anion product branching ratio: SeF₆⁻ (80%) vs. SeF₅⁻ (20%), contrasting with the dominant SF₆⁻ production from SF₆ [1].

electron attachment rate electronegative gases arc quenching plasma physics

Electron Affinity: SeF₆ Electron Affinity (2.9 eV) Exceeds SF₆ (0.46 eV) by More Than 6-Fold — Implications for Negative-Ion Stability and Charge-Transfer Chemistry

Compton, Reinhardt, and Cooper (1978) determined the electron affinities of SF₆, SeF₆, and TeF₆ from temperature-dependent thresholds in collisional ionization reactions between fast alkali atoms (Na, K, Cs) and the hexafluoride molecules [1]. The reported values are E.A.(SF₆) = 0.46 ± 0.2 eV, E.A.(SeF₆) = 2.9 ± 0.2 eV, and E.A.(TeF₆) = 3.3 ± 0.2 eV [1]. The dramatically higher electron affinity of SeF₆ indicates that the SeF₆⁻ negative ion is thermodynamically far more stable against autodetachment than SF₆⁻. This finding is mechanistically significant: while SF₆ relies on a Jahn–Teller effect for coupling electronic and nuclear motion to trap low-energy electrons, the large spin–orbit splitting in SeF₆ dominates any Jahn–Teller contribution, providing an alternative stabilisation pathway [2].

electron affinity negative ion stability charge transfer molecular physics

Hydrolysis Reactivity: SeF₆ Occupies a Quantitatively Distinct Intermediate Position (TeF₆ >> SeF₆ > SF₆) — Critical for Material Compatibility and Handling Protocol Design

The relative reactivity of Group 16 hexafluorides toward hydrolysis follows the established order TeF₆ > SeF₆ > SF₆ [1]. SF₆ is completely inert toward hydrolysis even at elevated temperatures [1]; SeF₆ resists hydrolysis and can be passed through 10% aqueous NaOH or KOH without change but reacts with gaseous ammonia at 200 °C [1]; TeF₆ is hydrolysed by water within approximately 1 day at ambient temperature [2]. This intermediate position of SeF₆ has been rationalised by steric effects: the larger covalent radius of Se vs. S reduces steric hindrance around the central atom, permitting nucleophilic attack by water that is sterically blocked in the smaller SF₆ [1]. The NIOSH Pocket Guide notes that SeF₆ hydrolyses very slowly in cold water, consistent with this intermediate ranking [3].

hydrolysis reactivity chemical stability material compatibility handling safety

Inhalation Toxicity: SeF₆ TLV is 20,000× Lower than SF₆ — Procurement Specifications Must Encode This Order-of-Magnitude Safety Differential

Comparative inhalation toxicology studies by Kimmerle (1960) established that both SeF₆ and TeF₆ are extremely toxic gases causing pulmonary oedema in experimental animals, with a recommended MAK-Wert (maximum workplace concentration) of 0.025 ppm [1]. Contemporary U.S. regulatory limits confirm the extreme toxicity differential: the ACGIH TLV-TWA for SeF₆ is 0.05 ppm (as Se) [2], while SF₆ carries a TLV-TWA of 1000 ppm, classified primarily as a simple asphyxiant [3]. The NIOSH IDLH for SeF₆ is 2 ppm [2]. Animal inhalation data show that 4-hour exposures to 10 ppm SeF₆ are lethal, 5 ppm causes pulmonary oedema, and 1 ppm is without apparent effect [2].

inhalation toxicity occupational exposure limit TLV IDLH industrial hygiene

Thermodynamic Stability: SeF₆ Enthalpy of Formation is ~25 kcal/mol Less Negative than SF₆ — Quantitative Differences in Energetic Stability Among Group 16 Hexafluorides

O'Hare, Settle, and Hubbard (1966) measured the standard enthalpies of formation of the gaseous hexafluorides of sulfur, selenium, and tellurium by direct combination of the elements in a fluorine bomb calorimeter [1]. The values (in kcal mol⁻¹) are: ΔH°f₂₉₈.₁₅(SF₆, g) = −291.77 ± 0.24; ΔH°f₂₉₈.₁₅(SeF₆, g) = −266.95 ± 0.14; ΔH°f₂₉₈.₁₅(TeF₆, g) = −327.20 ± 0.56 [1]. This places SeF₆ as 24.82 kcal/mol less exothermic in formation than SF₆, and 60.25 kcal/mol less exothermic than TeF₆. The authors note that these values are substantially more negative than the earlier determinations by Yost and Claussen (1933) and provide full thermodynamic property tabulations from 0 to 1500 K [1].

enthalpy of formation thermochemistry bomb calorimetry thermodynamic stability

SeF₆ Application Scenarios: Where the Quantitative Differentiation Evidence Directs Compound Selection and Procurement


High-Voltage Gaseous Insulation Requiring Dielectric Strength Beyond SF₆ Capability

In high-voltage equipment where SF₆ dielectric margins are approaching their limit — for example, in compact gas-insulated switchgear or particle accelerator components — SeF₆ offers an ~86% increase in dielectric strength relative to SF₆ (4.63:2.49:1 for SeF₆:SF₆:air) [1]. This enables either a reduction in equipment footprint at equal voltage rating or an increase in operating voltage at equal geometry. However, the ~300× slower electron attachment rate of SeF₆ [2] means that arc-quenching performance will be inferior to SF₆; SeF₆ is therefore targeted at insulation-only (non-switching) applications or hybrid gas mixtures. The extreme toxicity (TLV 0.05 ppm) [3] mandates sealed-for-life designs with hermetic containment, which is feasible for static insulation components but adds engineering complexity relative to SF₆ systems.

Selective Etching in Advanced Semiconductor Manufacturing Where SeF₆ Provides Differentiated Etch Chemistry

Lam Research Corporation's 2024 international patent filing (WO/2025/117301) explicitly claims the use of SeF₆ — alongside IF₇ and TeF₆ — as a selective etch gas in combination with a hydrogen-containing component for etching stacks in semiconductor device fabrication [1]. The distinct electron attachment kinetics (kₜₕ = 8.0 × 10⁻¹⁰ cm³ s⁻¹) [2] and the SeF₆⁻/SeF₅⁻ product branching ratio (80%/20%) [2] differentiate SeF₆ plasma chemistry from SF₆-based processes, potentially enabling novel selectivity windows between different materials in the stack. The thermodynamic formation enthalpy difference (ΔH°f = −266.95 vs. −291.77 kcal/mol for SF₆) [3] may also influence plasma dissociation energetics and reactive species distributions. Procurement for this application demands semiconductor-grade purity specifications (≥99.9% SeF₆) with tight control of moisture (≤5 ppm H₂O) and acidic impurities (HF ≤ 0.1%) .

Fundamental Electron–Molecule Interaction Research Exploiting SeF₆'s Unique Position Between SF₆ and TeF₆

SeF₆ occupies a uniquely informative middle position in the Group 16 hexafluoride series for studying the interplay between Jahn–Teller distortion, spin–orbit coupling, and electron capture dynamics. With an electron affinity of 2.9 ± 0.2 eV (vs. 0.46 eV for SF₆ and 3.3 eV for TeF₆) [1], SeF₆ bridges the mechanistic gap between SF₆ (where Jahn–Teller coupling enables low-energy electron trapping) and TeF₆ (where large spin–orbit splitting dominates) [2]. The comprehensive kinetic data set provided by Jarvis et al. (2001) — including ka as a function of E/N, product branching ratios, and thermal rate constants [3] — makes SeF₆ a well-characterised model system for testing computational chemistry predictions of electron attachment dynamics. Research-grade procurement requires high-purity SeF₆ with characterised impurity profiles to avoid confounding effects in mass spectrometric studies.

Development and Calibration of Sub-ppm Toxic Gas Detection and Respiratory Protection Systems

The extreme toxicity of SeF₆ (TLV-TWA 0.05 ppm, IDLH 2 ppm) [1] and its 20,000-fold greater hazard relative to SF₆ (TLV 1000 ppm) [2] make it a stringent challenge agent for validating toxic gas monitoring instrumentation, detector sensitivity, alarm set-points, and respiratory protection equipment. SeF₆'s intermediate hydrolysis reactivity — slow in cold water but capable of generating HF upon decomposition [3] — provides a realistic test scenario for combined fluoride/Se aerosol monitoring strategies. The availability of commercial SeF₆ at 99.5% purity from specialty gas suppliers supports the use of SeF₆ as a calibration standard, though the procurement specification must verify that impurity levels do not produce interfering signals in the detection technology under evaluation.

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